![molecular formula C10H14N2O B1602865 [2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol CAS No. 906352-65-6](/img/structure/B1602865.png)
[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol
Overview
Description
[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol, also referred to as PPM, is a chemical compound that belongs to the class of pyridine derivatives. PPM has been studied for its potential use in various scientific research applications due to its unique properties.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been found to interact with various targets, such asandrogen receptors and Leukotriene A-4 hydrolase . These targets play crucial roles in various biological processes, including hormone regulation and inflammation response.
Mode of Action
It’s known that the pyrrolidine ring structure contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a unique manner, potentially leading to changes in the target’s function or activity.
Biochemical Pathways
Compounds with similar structures have been found to influence various pathways, such as those involved in neurodegenerative diseases and cancer .
Pharmacokinetics
The pyrrolidine structure has been associated with modifications in the pharmacokinetic profile of related compounds . These modifications can impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Similar compounds have been associated with various biological effects, such as inhibiting collagen prolyl-4-hydroxylase , which could suggest potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of using PPM in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation of using PPM is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on PPM. One area of interest is in the development of new synthetic methods for PPM and its derivatives. Another area of interest is in the investigation of PPM's potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of PPM and its effects on the body.
Scientific Research Applications
PPM has been studied for its potential use in various scientific research applications. One such application is in the field of organic synthesis, where PPM can be used as a building block for the synthesis of other compounds. PPM has also been studied for its potential use as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
(2-pyrrolidin-1-ylpyridin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-8-9-3-4-11-10(7-9)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJOWKGAYXTDCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594599 | |
Record name | [2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol | |
CAS RN |
906352-65-6 | |
Record name | [2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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